molecular formula C13H14N2 B1599539 N-methyl(3-(pyridin-4-yl)phenyl)methanamine CAS No. 852180-67-7

N-methyl(3-(pyridin-4-yl)phenyl)methanamine

Cat. No.: B1599539
CAS No.: 852180-67-7
M. Wt: 198.26 g/mol
InChI Key: PXCMPGTVPUZXRO-UHFFFAOYSA-N
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Description

“N-methyl(3-(pyridin-4-yl)phenyl)methanamine” is a chemical compound with the molecular formula C13H14N2 . It is also known as N-methyl-N-(3-pyridin-4-ylbenzyl)amine . This compound belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl ring through a methanamine bridge . The compound has a molecular weight of 198.26 g/mol . The InChI string representation of the molecule is “InChI=1S/C13H14N2/c1-14-10-11-3-2-4-13(9-11)12-5-7-15-8-6-12/h2-9,14H,10H2,1H3” and the canonical SMILES representation is "CNCC1=CC(=CC=C1)C2=CC=NC=C2" .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 198.26 g/mol . It has a XLogP3 value of 2, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . The rotatable bond count is 3 . The exact mass and the monoisotopic mass of the compound are 198.115698455 g/mol . The topological polar surface area is 24.9 Ų .

Scientific Research Applications

Cellular Imaging and Photocytotoxicity

  • Iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, have been synthesized and their photocytotoxic properties examined. These complexes displayed unprecedented photocytotoxicity in red light to various cell lines by apoptosis, generating reactive oxygen species. They also showed significant cellular uptake, interacting favorably with DNA and photocleaving it in red light to form hydroxyl radicals (Basu et al., 2014).
  • Another study on Iron(III) complexes with pyridoxal Schiff base showed enhanced cellular uptake with selectivity and remarkable photocytotoxicity. These complexes were ingested in the nucleus of cells, indicating potential applications in targeted cancer therapy (Basu et al., 2015).

Catalytic Evaluation and Photoluminescence

  • 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and shown to undergo C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These complexes have demonstrated good catalytic activity and selectivity, suggesting their application in various catalytic processes (Roffe et al., 2016).

Anticonvulsant Agents

  • Novel Schiff bases of 3-aminomethyl pyridine have been synthesized and screened for anticonvulsant activity. Several compounds exhibited significant seizures protection, indicating potential therapeutic applications in epilepsy treatment (Pandey & Srivastava, 2011).

Solar Cell Performance Enhancement

  • Pyridine-anchor co-adsorbents, including N,N′-bis((pyridin-2-yl)methylene)-p-phenylenediimine derivatives, were synthesized and employed in dye-sensitized solar cells (DSSCs). These co-adsorbents improved the solar cell performance by overcoming deficiencies in the N719 dye absorption, suggesting their utility in enhancing solar energy conversion efficiency (Wei et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states.

Mode of Action

It’s plausible that it interacts with its targets through hydrogen bonding, given the presence of a nitrogen atom in its structure . This interaction could potentially lead to changes in the conformation and function of the target proteins.

Properties

IUPAC Name

N-methyl-1-(3-pyridin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-14-10-11-3-2-4-13(9-11)12-5-7-15-8-6-12/h2-9,14H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCMPGTVPUZXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427637
Record name N-Methyl-1-[3-(pyridin-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-67-7
Record name N-Methyl-3-(4-pyridinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[3-(pyridin-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 250 mL round-bottom flask was placed a solution of 3-(pyridin-4-yl)benzaldehyde (10 g, 54.6 mmol, 1 equiv) in MeOH (200 mL), NaBH3CN (10.33 g, 164 mmol, 3 equiv) and CH3NH2.HCl (18.44 g, 273 mmol, 5 equiv). The mixture was stirred overnight at 60° C. The solvents were removed under reduced pressure. The residue was added to 100 mL of H2O and extracted with 5×200 mL of ethyl acetate. After removal of solvent, the crude product was purified by re-crystallization from ethyl acetate to give 5 g of N-methyl-(3-(pyridin-4-yl)phenyl)methylamine as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.33 g
Type
reactant
Reaction Step Two
Quantity
18.44 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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